N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound that features a benzimidazole core linked to a cyclohexanecarboxamide group through a 2-(2-chlorophenoxy)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the 2-(2-chlorophenoxy)ethyl Chain: This step involves the alkylation of the benzimidazole core with 2-(2-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(2-chlorophenoxy)ethyl]-2-benzimidazolyl]acetamide
- N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Uniqueness
N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28ClN3O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-[2-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H28ClN3O2/c25-19-10-4-7-13-22(19)30-17-16-28-21-12-6-5-11-20(21)27-23(28)14-15-26-24(29)18-8-2-1-3-9-18/h4-7,10-13,18H,1-3,8-9,14-17H2,(H,26,29) |
InChI Key |
ZMDOPHIDFFJBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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